The synthesis of 3-Bromo-5-methylbenzene-1,2-diol can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions.
Common Synthetic Route:
Industrial Production: For large-scale production, continuous flow reactors may be utilized to ensure consistent quality and yield while minimizing environmental impact through optimized reaction conditions.
The molecular structure of 3-Bromo-5-methylbenzene-1,2-diol features:
3-Bromo-5-methylbenzene-1,2-diol is involved in various chemical reactions:
Types of Reactions:
Common Reaction Conditions:
The mechanism of action for 3-Bromo-5-methylbenzene-1,2-diol primarily involves electrophilic aromatic substitution:
This mechanism highlights the compound's ability to participate in various organic transformations, making it valuable in synthetic chemistry.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Density | Not extensively documented |
These properties indicate that 3-Bromo-5-methylbenzene-1,2-diol is likely to exhibit moderate solubility in non-polar solvents due to its hydrophobic benzene ring while being reactive due to its functional groups.
3-Bromo-5-methylbenzene-1,2-diol has several scientific applications:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: